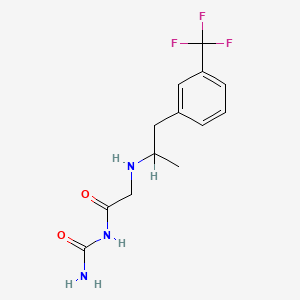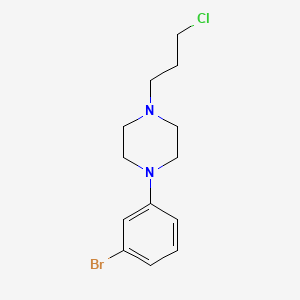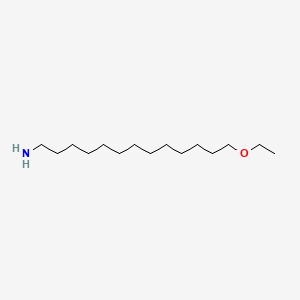
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride is an organic compound that features a benzene ring substituted with three hydroxyl groups and a chloroethanimidoyl group. This compound is classified as a polyphenol due to the presence of multiple hydroxyl groups on the benzene ring. It is typically found in the form of a hydrochloride salt, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride typically involves the following steps:
Formation of the Benzene Triol Core: The benzene-1,3,5-triol core can be synthesized through the hydrolysis of benzene-1,3,5-triamine derivatives.
Introduction of the Chloroethanimidoyl Group: The chloroethanimidoyl group is introduced via a substitution reaction where a suitable chloroethanimidoyl precursor reacts with the benzene-1,3,5-triol under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Benzene-1,3,5-triol: This is achieved through optimized hydrolysis reactions.
Large-Scale Substitution Reactions:
Purification and Conversion to Hydrochloride Salt: The product is purified through crystallization or other separation techniques and then converted to the hydrochloride salt for enhanced stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloroethanimidoyl group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to antioxidant defense and inflammatory response, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phloroglucinol: Benzene-1,3,5-triol without the chloroethanimidoyl group.
Hydroxyquinol: Benzene-1,2,4-triol, an isomer of benzene-1,3,5-triol.
Pyrogallol: Benzene-1,2,3-triol, another isomer of benzene-1,3,5-triol.
Uniqueness
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride is unique due to the presence of the chloroethanimidoyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C8H9Cl2NO3 |
|---|---|
Poids moléculaire |
238.06 g/mol |
Nom IUPAC |
2-(2-chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride |
InChI |
InChI=1S/C8H8ClNO3.ClH/c9-3-5(10)8-6(12)1-4(11)2-7(8)13;/h1-2,10-13H,3H2;1H |
Clé InChI |
WXOAFVTVEKAITF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)C(=N)CCl)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)


![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
